Product packaging for Diisononyl adipate(Cat. No.:CAS No. 928716-02-3)

Diisononyl adipate

Cat. No.: B7945263
CAS No.: 928716-02-3
M. Wt: 398.6 g/mol
InChI Key: AYWLCKHHUFBVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisononyl Adipate (DINA, 33703-08-1) is a mixture of branched-chain isomers appearing as a clear, colorless liquid with a characteristic mild odor . It is a high molecular weight ester with a molecular formula of C₂₄H₄₆O₄ and a specific gravity of approximately 0.92 at 20°C . As a plasticizer, DINA is primarily used in polymer research, especially for imparting excellent low-temperature flexibility and durability to polyvinyl chloride (PVC) . It is a prominent non-phthalate plasticizer, serving as a safer alternative for manufacturing flexible PVC products such as wire and cable insulation, films, automotive interiors, and shrink wrap . Its key value in research includes the study of polymer plasticization mechanisms, development of eco-friendly material formulations, and investigation of low-volatility additives . Beyond its primary role, DINA finds research applications as a solvent and lubricant in coatings, adhesives, sealants, and personal care products due to its low toxicity, exceptional solvency power, and biodegradability . This product is For Research Use Only and is not intended for diagnostic or therapeutic use, or for application in human or veterinary medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H46O4 B7945263 Diisononyl adipate CAS No. 928716-02-3

Properties

IUPAC Name

bis(7-methyloctyl) hexanedioate
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InChI

InChI=1S/C24H46O4/c1-21(2)15-9-5-7-13-19-27-23(25)17-11-12-18-24(26)28-20-14-8-6-10-16-22(3)4/h21-22H,5-20H2,1-4H3
Source PubChem
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InChI Key

AYWLCKHHUFBVGJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)CCCCC(=O)OCCCCCCC(C)C
Source PubChem
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Molecular Formula

C24H46O4
Record name DIISONONYL ADIPATE
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DSSTOX Substance ID

DTXSID00860489
Record name Bis(7-methyloctyl) adipate
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Molecular Weight

398.6 g/mol
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Physical Description

Diisononyl adipate is a colorless liquid. (USCG, 1999), Liquid; Pellets or Large Crystals
Record name DIISONONYL ADIPATE
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Record name Hexanedioic acid, 1,6-diisononyl ester
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CAS No.

33703-08-1, 928716-02-3
Record name DIISONONYL ADIPATE
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Record name Diisononyl adipate
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Record name Hexanedioic acid, 1,6-diisononyl ester
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Record name Bis(7-methyloctyl) adipate
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Record name Diisononyl adipate
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Record name DIISONONYL ADIPATE
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Synthetic Methodologies and Chemical Engineering

Conventional Esterification Processes

The industrial production of diisononyl adipate (B1204190) predominantly relies on the direct esterification of adipic acid with isononyl alcohol. This process is a reversible condensation reaction that requires catalytic intervention and specific reaction conditions to drive the equilibrium towards the formation of the desired diester.

Adipic Acid and Isononyl Alcohol Reactants

The fundamental building blocks for diisononyl adipate are adipic acid, a C6 dicarboxylic acid, and isononyl alcohol, a branched nine-carbon alcohol. The isononyl alcohol used is typically a complex mixture of isomers, which results in the final product, this compound, also being a mixture of isomeric compounds. This isomeric complexity is generally considered negligible for its primary industrial applications.

Catalytic Systems in Esterification

The esterification of adipic acid with isononyl alcohol is a slow reaction that necessitates the use of a catalyst to achieve commercially viable reaction rates. A variety of catalysts can be employed, with organometallic compounds, particularly those based on titanium, being prominent. For instance, isopropyl titanate is an effective catalyst for this reaction. Other non-acidic catalysts are also utilized in the synthesis of similar esters, such as diisononyl phthalate (B1215562), indicating their potential applicability in DINA production. The choice of catalyst is critical as it influences reaction kinetics and can impact the final product's purity and color.

A Chinese patent describes a method for preparing this compound using isopropyl titanate as the catalyst. nih.gov While specific operational details can vary, the use of such catalysts is a cornerstone of conventional DINA synthesis.

Reaction Condition Optimization (Temperature, Molar Ratio, Reflux)

To maximize the yield and purity of this compound, optimization of reaction conditions is essential. Key parameters include temperature, the molar ratio of reactants, and the removal of water, often achieved through reflux.

The reaction is typically conducted at elevated temperatures, for example, in the range of 190 to 220 degrees Celsius. nih.gov Maintaining a specific temperature profile is crucial for ensuring a high reaction rate without causing thermal degradation of the reactants or products.

The molar ratio of isononyl alcohol to adipic acid is another critical factor. An excess of the alcohol is generally used to shift the reaction equilibrium towards the product side. A molar ratio of isononyl alcohol to adipic acid in the range of 2.2:1 to 2.6:1 has been reported to be effective. nih.gov

The removal of water, a byproduct of the esterification, is imperative to drive the reaction to completion. This is often accomplished by refluxing the reaction mixture, where the water is distilled off, sometimes with the aid of an azeotropic solvent. The reaction progress is monitored, and the process is typically halted when the acid value of the mixture drops below a predetermined threshold, such as 0.3 mg/g, indicating a high degree of conversion. nih.gov

Purification and Isolation Techniques

Following the esterification reaction, the crude this compound must be purified to remove unreacted starting materials, the catalyst, and any byproducts. The purification process is a multi-step procedure that typically involves neutralization, washing, and distillation.

Initially, any remaining acidic catalyst and unreacted adipic acid are neutralized. This is commonly achieved by washing the crude ester with a basic solution, such as an aqueous solution of sodium hydroxide (B78521) or sodium carbonate. gea.com This step is followed by one or more water washes to remove the resulting salts and any residual base.

After washing, the excess isononyl alcohol is removed. This is often accomplished through steam stripping or vacuum distillation. nih.gov For instance, a process of depressurizing the system to facilitate dealcoholysis is a documented step in the purification of DINA. nih.gov

Finally, to achieve a high-purity product, the this compound may undergo a final vacuum distillation. This step separates the desired ester from any remaining higher-boiling impurities. The use of adsorbents, such as activated carbon or specific clays (B1170129), can also be employed to improve the color and odor of the final product. nih.govoptimachem.com

Advanced and Sustainable Synthesis Approaches

In response to a growing demand for greener chemical processes, alternative synthetic routes to this compound are being explored. A significant area of development is the use of biocatalysis.

Enzyme-Catalyzed Esterification (Biocatalysis)

Enzyme-catalyzed esterification presents a more sustainable alternative to conventional methods. This approach utilizes lipases, which are enzymes that can catalyze the esterification reaction under milder conditions, often in a solvent-free system.

A study has demonstrated the successful synthesis of this compound from adipic acid and isononyl alcohol using an immobilized lipase (B570770) from Thermomyces lanuginosus. nih.gov The immobilization of the enzyme on a carrier, such as Lewatit VP OC 1600, allows for easy separation from the reaction mixture and potential for reuse, enhancing the economic viability of the process. nih.gov

The optimization of reaction parameters is also crucial for enzymatic synthesis. In the aforementioned study, the optimal conditions were determined to be a temperature of 50°C, a molar ratio of adipic acid to isononyl alcohol of 1:3, and an enzyme loading of 10% by weight of the total substrates. nih.gov A key factor in achieving a high conversion rate (100% within 6 hours) was the application of a vacuum (13.3 kPa) to remove the water produced during the reaction. nih.gov This biocatalytic method avoids the high temperatures and potentially harsh catalysts associated with conventional processes.

Below is a data table summarizing the optimized conditions for the enzyme-catalyzed synthesis of this compound.

ParameterOptimal Value
Temperature 50 °C
Molar Ratio (Adipic Acid:Isononyl Alcohol) 1:3
Enzyme Loading 10% (based on total substrate weight)
Vacuum 13.3 kPa
Reaction Time for 100% Conversion 6 hours
Enzyme Source Immobilized Eversa lipase from Thermomyces lanuginosus
Data from a study on the preparation of this compound in a solvent-free system via immobilized lipase-catalyzed esterification. nih.gov
Immobilized Lipase Systems (e.g., Thermomyces lanuginosus lipase)

The use of immobilized enzymes is central to the biocatalytic synthesis of DINA. Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are particularly effective as they can catalyze esterification in environments with low water content. mdpi.comrsc.org Immobilization offers several advantages typical of heterogeneous catalysis, including straightforward separation of the catalyst from the reaction medium and the potential for enzyme reuse over multiple cycles. ulpgc.es

In the synthesis of DINA from adipic acid and isononyl alcohol, liquid Eversa lipase from Thermomyces lanuginosus immobilized on a Lewatit VP OC 1600 carrier has been shown to be highly effective. ewha.ac.krnih.gov Thermomyces lanuginosus lipase (TLL) and its genetically modified variants, such as Eversa Transform, are noted for their thermal stability. mdpi.comua.es The immobilization process, when properly designed, can enhance the enzyme's operational stability, facilitating its recovery and reusability. mdpi.com These enzymes are capable of catalyzing esterification reactions to produce DINA with high efficiency. ewha.ac.krnih.gov

Solvent-Free Reaction Environments

Conducting the synthesis of DINA in a solvent-free system (SFS) offers substantial economic and environmental benefits. rsc.orgresearchgate.net This approach eliminates the need for organic solvents, which in turn cuts down on raw material costs and removes the energy-intensive step of solvent recovery and purification. ulpgc.es In such a system, the reactants themselves—adipic acid and isononyl alcohol—serve as the reaction medium. researchgate.net

However, operating without solvents introduces specific challenges. The molar ratio of the substrates becomes a critical parameter, as it dictates the polarity, mutual solubility of components, and water activity of the reaction environment. rsc.orgresearchgate.net These factors directly influence the performance of the immobilized lipase. rsc.orgresearchgate.net While solvent-free synthesis can be limited by high viscosity in some polyesterification reactions, it has been successfully applied to DINA synthesis, achieving high conversion rates. ewha.ac.krchemrxiv.org The optimization of solvent-free esterifications aims to achieve high conversion while minimizing the use of excess reagents and energy. rsc.org

Process Intensification Strategies (e.g., Vacuum Application)

Process intensification involves designing innovative equipment and techniques to improve manufacturing processes. In the enzymatic synthesis of DINA, a key strategy is the removal of water, which is a byproduct of the esterification reaction. According to Le Chatelier's principle, removing a product shifts the reaction equilibrium towards further product formation.

The application of a vacuum has been identified as a crucial process intensification strategy to achieve complete conversion in the synthesis of DINA. ewha.ac.krnih.gov By operating the reaction under reduced pressure (e.g., 13.3 kPa), water is continuously removed from the system, driving the esterification of adipic acid and isononyl alcohol to completion. ewha.ac.krnih.gov This method has been shown to be instrumental in reaching 100% conversion in a solvent-free, lipase-catalyzed system. ewha.ac.krnih.gov Other intensification strategies in esterification can include the use of dehydrating agents like molecular sieves, though vacuum application is highly effective for DINA. mdpi.com

Comparative Analysis of Synthesis Routes

The evaluation of different synthesis routes for this compound hinges on metrics of efficiency and the practicalities of industrial-scale production. The enzymatic route, particularly when optimized, presents a compelling alternative to traditional chemical methods.

Efficiency and Conversion Metrics

The efficiency of DINA synthesis is measured by reaction rate and conversion percentage. In the enzymatic synthesis using immobilized Thermomyces lanuginosus lipase in a solvent-free system, a 100% conversion of adipic acid to this compound was achieved within 6 hours. ewha.ac.krnih.gov This high level of efficiency was obtained under a specific set of optimized conditions. ewha.ac.krnih.gov

The key parameters influencing this high conversion rate include temperature, the molar ratio of the substrates, the initial water activity of the enzyme, enzyme loading, and the application of a vacuum. ewha.ac.kr The molar ratio of adipic acid to isononyl alcohol was found to be optimal at 1:3. nih.gov The interplay of these variables is crucial; for instance, the application of a vacuum was a decisive factor in reaching full conversion. ewha.ac.kr

Below is a table summarizing the optimal reaction conditions for achieving 100% conversion in the enzymatic synthesis of DINA.

Table 1: Optimal Conditions for DINA Synthesis via Immobilized Lipase

Parameter Optimal Value Citation
Temperature 50 °C ewha.ac.kr, nih.gov
Substrate Molar Ratio (Adipic Acid:Isononyl Alcohol) 1:3 ewha.ac.kr, nih.gov
Enzyme Water Activity (a_w) 0.75 ewha.ac.kr, nih.gov
Vacuum Pressure 13.3 kPa ewha.ac.kr, nih.gov
Enzyme Loading (by weight of total substrate) 10% ewha.ac.kr, nih.gov
Process Scalability Considerations

Scaling up the synthesis of DINA from the laboratory to an industrial scale requires careful consideration of several factors. While enzymatic, solvent-free synthesis is advantageous, its transition to large-scale production is challenging. researchgate.net The variation of the molar ratio of reactants and the biocatalyst loading, which are determined during lab-scale optimization, will significantly affect the thermodynamics and kinetics of the synthesis on a larger scale. rsc.orgresearchgate.net

Table 2: List of Chemical Compounds

Compound Name
This compound
Adipic acid
Isononyl alcohol

Polymer Science and Material Compatibility Research

Fundamental Plasticizing Mechanisms in Polymer Matrices

The efficacy of a plasticizer is determined by its ability to integrate into a polymer matrix and alter its physical properties. A reduction in the glass transition temperature of a polymer upon the introduction of a plasticizer is a primary criterion for evaluating its plasticizing effect. mdpi.com This change expands the temperature range in which the polymer exhibits a highly elastic state and lowers the viscosity of polymer melts, which simplifies processing. mdpi.com

The fundamental mechanism of plasticization involves the insertion of plasticizer molecules between the long chains of a polymer. Adipate (B1204190) plasticizers like DINA are not chemically bonded to the polymer matrix. mdpi.com Instead, their molecules physically separate the polymer chains. The long alkyl group of the adipate substituent effectively shields the long chains of PVC from their mutual attraction, disrupting the intermolecular forces (like van der Waals forces) that hold the chains rigidly together. mdpi.com This separation increases the free volume within the polymer structure. By overcoming these forces, the plasticizer molecules facilitate the movement of the polymer chains relative to one another.

Diisononyl adipate's solubility parameter is 36.4, which is within the requested range for polyvinyl chloride resin, indicating good compatibility. google.com This compatibility allows it to be readily absorbed by and integrated into the polymer matrix. google.com

By interrupting the polymer chain-to-chain interactions, this compound imparts significant flexibility. penpet.comchemceed.com This is particularly evident in its ability to confer excellent low-temperature flexibility, a key benefit that makes it a preferred plasticizer in many formulations. univarsolutions.comcpsc.gov The introduction of DINA lowers the polymer's glass transition temperature, the point at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com This allows products to remain flexible and resist cracking in cold environments. chemceed.com

The presence of DINA also enhances the workability and processing of polymer resins. jinbonchem.com For instance, when used with high molecular weight plasticizers, it can reduce their viscosity, which improves the processing fluidity of the polymer elastomer. google.com This improvement in flow properties is beneficial in various manufacturing processes, including those for plastic sol-gel and ink. jinbonchem.com

Integration into Polymer Systems

This compound is valued for its high compatibility with a range of polymers and other additives. univarsolutions.comtnjchem.com It is a clear, colorless liquid that is soluble in common organic solvents and is miscible with all monomeric plasticizers commonly used in PVC. univarsolutions.comthegoodscentscompany.comperflavory.com

This compound is of great industrial importance as a plasticizer for polyvinyl chloride (PVC). penpet.com It is highly compatible with PVC resin and is often used in conjunction with other plasticizers. google.comtnjchem.com While it can be used as a primary plasticizer, it is more typically blended with general-purpose phthalates to enhance low-temperature properties. thegoodscentscompany.com The chemical structure of DINA allows for the production of plasticized PVC products with exceptionally good performance at low temperatures. thegoodscentscompany.comperflavory.com Furthermore, PVC plasticized with DINA exhibits significantly lower volatility compared to PVC plasticized with other adipates like dioctyl adipate (DOA). thegoodscentscompany.comperflavory.com It can be combined with other plasticizers, such as epoxidized soybean oil and polypropylene (B1209903) glycol adipate, to improve the processing characteristics of PVC elastomers. google.com

Beyond PVC, this compound is effective in several other polymeric systems. chemceed.comunivarsolutions.com It is utilized as a plasticizer in nitrocellulose and rubber-based polymers. chemceed.comunivarsolutions.comspecialchem.com Specifically, in nitrile rubber and chloroprene (B89495) rubber products, DINA is added to improve the processing performance of the rubber and to enhance the low-temperature elasticity of the final products, such as seals and oil-resistant rubber components. jinbonchem.com It can also be used in small amounts in coatings and adhesives to adjust the flexibility and low-temperature stability of the system, making it suitable for products intended for outdoor or low-temperature environments. jinbonchem.com

Performance Characteristics in Material Applications

This compound imparts several desirable performance characteristics to the materials in which it is used. Its primary benefit is providing excellent low-temperature flexibility. chemceed.comunivarsolutions.com It also demonstrates low volatility, good stability to heat, and favorable electrical properties. chemceed.comunivarsolutions.comspecialchem.com Materials plasticized with DINA show good impact resistance and resistance to weathering. chemceed.comspecialchem.com Additionally, it helps prevent discoloration from heat and ultraviolet (UV) light, which is particularly advantageous in applications like clear films for food packaging. chemceed.comspecialchem.com

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C24H46O4 chemceed.comtnjchem.com
Appearance Clear, colorless, oily liquid penpet.comchemceed.comunivarsolutions.com
Density 0.92 g/cm³ @ 20 °C univarsolutions.com
Freezing Point -60 °C to -65 °C penpet.comunivarsolutions.com
Flash Point 228 °C - 232 °C univarsolutions.comjinbonchem.com
Boiling Point 233 °C jinbonchem.com
Water Solubility Practically insoluble / 3.2 µg/L at 22°C penpet.comjinbonchem.comthegoodscentscompany.com
Organic Solvent Solubility Readily soluble penpet.comunivarsolutions.comtnjchem.com

Table 2: Performance Enhancements by this compound in Polymers

Performance CharacteristicPolymer System(s)DescriptionSource
Low-Temperature Flexibility PVC, RubbersImparts excellent flexibility and prevents cracking in cold conditions. chemceed.comunivarsolutions.comjinbonchem.com
Low Volatility PVCHas lower volatility compared to other plasticizers like DOA, increasing product longevity. univarsolutions.comthegoodscentscompany.com
Improved Workability PVC, RubbersReduces viscosity and improves processing fluidity, especially when blended. google.comjinbonchem.com
Heat & UV Stability PVCResists discoloration from heat and UV light. chemceed.comspecialchem.com
Electrical Properties General Polymeric SystemsProvides good electrical insulation properties. chemceed.comspecialchem.com
Impact Resistance General Polymeric SystemsEnhances the material's ability to withstand sudden forces. chemceed.comspecialchem.com

Low-Temperature Performance Studies

This compound is particularly valued for its ability to impart excellent low-temperature flexibility to polymeric materials. univarsolutions.comspecialchem.com It is a nearly colorless, clear, and practically anhydrous liquid with a very faint odor. thegoodscentscompany.com

Key physical and chemical properties of DINA that contribute to its low-temperature performance include:

Freezing Point: DINA has a very low freezing point of -65°C, allowing materials plasticized with it to remain flexible at extremely low temperatures. penpet.com

Miscibility: It is miscible and compatible with a wide range of monomeric plasticizers commonly used in Polyvinyl chloride (PVC). univarsolutions.comthegoodscentscompany.com This compatibility allows for the creation of blended plasticizer systems to achieve specific performance characteristics. thegoodscentscompany.com

Solubility: DINA is soluble in common organic solvents but has very low solubility in water. thegoodscentscompany.com

Due to these properties, DINA is a preferred plasticizer for applications demanding high performance in cold environments. thegoodscentscompany.com It is frequently used in combination with phthalates and polymeric plasticizers to produce PVC products with exceptional low-temperature properties. thegoodscentscompany.com

Volatility Research in Polymer Systems

The low volatility of this compound is a significant advantage in its application as a plasticizer. univarsolutions.com This property ensures the long-term stability and performance of the plasticized polymer by minimizing the loss of the plasticizer over time.

Key volatility-related properties of DINA include:

Flash Point: 228 °C (442 °F) as determined by the Pensky-Martens closed cup method. univarsolutions.com

Auto Ignition Temperature: > 370 °C (> 698 °F). univarsolutions.com

Evaporation Rate: < 0.01. univarsolutions.com

Compared to other adipate plasticizers like di(2-ethylhexyl) adipate (DEHA), PVC plasticized with DINA exhibits significantly lower volatility. thegoodscentscompany.com This characteristic is crucial for applications where the material is exposed to elevated temperatures or long service life is required. specialchem.com

Migration Phenomena in Polymeric Materials

The migration of plasticizers from polymeric materials is a critical area of study, as it can affect the material's properties and lead to the transfer of substances to contacting media. miljodirektoratet.no

Research on Migration Patterns

The migration of additives like this compound from plastics is a complex process influenced by several factors, including the type of polymer, the nature of the contacting substance (e.g., food, saliva), temperature, and contact time. miljodirektoratet.nonih.gov Research has shown that migration levels increase with both the duration of contact and the temperature of exposure. nih.gov The highest levels of migration are typically observed when there is direct contact between the plastic and a substance with a high-fat content on its surface. nih.gov

Studies on the migration of adipate plasticizers from PVC films into various foods have demonstrated that the highest levels of migration occur in fatty foods like cheese, cooked meats, and cakes. nih.gov

In the context of human exposure, the metabolism of DINA has been investigated. After oral administration, DINA is metabolized into specific monoester metabolites, including mono-(hydroxyisononyl) adipate (OH-MINA), mono-(oxoisononyl) adipate (oxo-MINA), and mono-(carboxyisooctyl) adipate (cx-MIOA). nih.govresearchgate.net These metabolites are excreted in urine, with peak concentrations appearing approximately two hours after ingestion. nih.gov

Analytical Methodologies for Migration Quantification

Accurate quantification of plasticizer migration is essential for assessing consumer exposure and ensuring regulatory compliance. Various analytical techniques are employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the determination of plasticizer migration. nih.gov It offers high sensitivity and selectivity, allowing for the identification and quantification of specific migrants even at low concentrations. ifremer.fr

In the analysis of DINA and other phthalates, GC-MS methods have been developed to determine their total content in plastic products as well as the amount that migrates into food simulants or artificial saliva. nih.gov The use of Selected Ion Monitoring (SIM) mode in GC-MS can enhance the specificity of the analysis, which is particularly useful for complex mixtures like DINA that consist of multiple isomers. gcms.cz Pyrolysis-GC/MS is another advanced technique that allows for the analysis of additives directly from the polymer matrix with minimal sample preparation. ifremer.fr

A study comparing GC/MS and GC/ECD (Electron Capture Detector) methods for phthalate (B1215562) determination found that while GC/ECD offered lower limits of detection for some compounds, GC/MS provided more definitive identification through mass spectral data. scielo.brredalyc.org For DINA, the limit of detection (LOD) using GC/MS was reported to be 3.46 µg/mL. scielo.brredalyc.org

Table 1: GC-MS Method Parameters for Phthalate Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another highly sensitive and specific technique used for analyzing plasticizer metabolites in biological samples. nih.govnih.gov It is particularly well-suited for the analysis of non-volatile and thermally labile compounds that are not easily analyzed by GC-MS.

A specific online-SPE-LC-MS/MS method has been developed for the determination of DINA metabolites (OH-MINA, oxo-MINA, and cx-MIOA) in human urine. nih.govresearchgate.net This method involves online Solid Phase Extraction (SPE) to concentrate the analytes and remove matrix interferences, followed by separation using liquid chromatography and detection by tandem mass spectrometry. The use of isotope-labeled internal standards ensures high accuracy and precision. nih.gov

The limits of quantification (LOQs) for the DINA metabolites using this LC-MS/MS method were reported to be 0.3 µg/L for OH-MINA and oxo-MINA, and 0.6 µg/L for cx-MIOA. nih.gov

Table 2: LC-MS/MS Method Parameters for DINA Metabolite Analysis

Method Validation and Standardization in Migration Studies

The development of robust analytical methods is an ongoing area of research. europa.eu Gas chromatography (GC) and mass spectrometry (GC-MS) are primary techniques for determining the presence of migrants in plastic materials and food simulants. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is also a key tool for analyzing food-packaging contaminants. nih.gov A common procedure for sample preparation involves extracting the plasticizer from the polymer using a solvent like n-hexane, followed by concentration and analysis via GC-MS. nih.gov

Standardization efforts involve inter-laboratory comparisons (ILCs) to ensure consistency and reliability across different testing facilities. researchgate.net One such study focused on validating a method for quantifying migrants, including adipates, from plastics into a dry food simulant (poly(2,6-diphenyl phenylene oxide)). researchgate.net The validation demonstrated reproducibility for migration experiments in the range of 15-40%. researchgate.net These studies help establish "generally recognised diffusion models" that are accepted for demonstrating compliance, sometimes in place of experimental testing. wur.nl

The choice of food simulant is crucial and is dictated by the type of food the material will contact. wur.nl Standardized simulants include aqueous solutions like acetic acid for acidic foods, ethanol (B145695) for alcoholic foods, and olive oil or iso-octane for fatty foods. eurofins.comital.sp.gov.br Testing conditions such as time and temperature are selected to represent the intended use of the food contact material, with worst-case scenarios often applied for screening purposes. eupia.org

| Validation | Inter-laboratory comparisons (ILCs) to establish repeatability and reproducibility of methods. | researchgate.net |

Strategies for Migration Reduction and Prevention

The migration of plasticizers like DINA occurs in stages: diffusion from the polymer's interior to its surface, movement through the surface, and transfer into the external medium. Therefore, strategies to inhibit this process focus on using higher molecular weight plasticizers, increasing the interaction between the plasticizer and the polymer matrix, or modifying the material's surface.

Surface Modification Techniques (e.g., Crosslinking, Plasma Treatments)

Surface modification techniques aim to create a barrier on the polymer surface to hinder plasticizer migration. These methods can significantly reduce the amount of plasticizer that leaches from the material. uss.clmdpi.com

Crosslinking: This process involves creating chemical bonds between polymer chains at the surface, which reduces the gaps between segments and thereby inhibits the movement and diffusion of plasticizers. jiaaoplasticizers.com Crosslinking can be induced by treating Poly(vinyl chloride) (PVC) with chemicals like azides followed by UV irradiation or by plasma treatment. uss.cljiaaoplasticizers.com In one study, surface crosslinking of flexible PVC films using an argon plasma treatment was investigated to limit migration into fatty food simulants. researchgate.net The migration ratio of plasticizers can be reduced by approximately 30% when the material has a high gel content, indicating effective crosslinking. researchgate.net

Plasma Treatments: Plasma, a partially ionized gas containing free electrons, ions, and radicals, is a versatile tool for surface modification. mdpi.com Treating a PVC surface with plasma can induce crosslinking in the surface layer, which hinders plasticizer migration. mdpi.com Dielectric-barrier discharges (DBD) at atmospheric pressure are a cost-effective method for this purpose. fraunhofer.de By using a process gas like pure argon, the plasma generates short-wave UV radiation that breaks chemical bonds and promotes crosslinking. fraunhofer.de Research has shown that treatment in a pure argon plasma can reduce plasticizer migration from plasticized PVC by as much as 95%. fraunhofer.de Another approach involves a three-step process of low-pressure argon cold plasma pretreatment, followed by a polydopamine coating, and then a final thermal treatment, which has been shown to decrease the migration of certain plasticizers significantly. nih.gov

Table 2: Effectiveness of Surface Modification Techniques on Plasticizer Migration Reduction

Technique Mechanism Reported Reduction Source
UV-induced Crosslinking Surface modification with poly(azido acrylate)s followed by UV irradiation creates a barrier. Prevents migration to a large extent compared to unmodified PVC. uss.cl
Plasma Treatment (Argon) Induces surface crosslinking, reducing gaps for plasticizer movement. Can reduce migration by up to 95%. fraunhofer.de

| Plasma & Polydopamine Coating | A multi-step process involving plasma, a coating, and thermal post-treatment. | Mean decrease in migration of 38.3% for DINCH and 61.5% for TOTM. | nih.gov |

Material Design Innovations

Innovations in the fundamental design of polymer materials offer an alternative to surface treatments for preventing plasticizer migration. These strategies focus on altering the plasticizer itself or the polymer matrix to create a more stable system.

One key strategy is to increase the molecular weight of the plasticizer. mdpi.comnih.gov Larger molecules have lower mobility within the polymer matrix, which significantly reduces their tendency to migrate. mdpi.com Hyperbranched polymeric plasticizers, for example, show excellent migration resistance due to the entanglement of the polyester (B1180765) with PVC chains, making them harder to move. mdpi.com Similarly, furan (B31954) dicarboxylate-based plasticizers synthesized from bio-alcohols exhibit stronger interactions with PVC compared to conventional phthalates, resulting in lower migration. mdpi.com

Internal plasticization is another effective approach. This involves chemically bonding the plasticizing molecule to the PVC polymer chain through copolymerization or grafting. researchgate.net This creates a permanently flexible material from which the plasticizer cannot migrate.

Blending PVC with other polymers or additives can also inhibit plasticizer migration. Adding nanoparticles or clays (B1170129) like montmorillonite (B579905) to the PVC matrix can create a tortuous path that hinders the movement of plasticizer molecules. jiaaoplasticizers.com However, this method may impact other material properties like water resistance and transparency. jiaaoplasticizers.com The development of data-driven molecular simulation strategies, using machine learning, is accelerating the design of new polymers with desired properties, including low plasticizer migration, by establishing clear chemistry-property relationships. plasticsengineering.org

This compound in Specialized Polymer Formulations

Food Contact Materials Research

This compound is permitted for use in food contact materials due to properties like its excellent low-temperature resistance. nih.govperflavory.com However, its potential to migrate from packaging into food is a subject of extensive research. researchgate.netnih.gov The migration process is influenced by several factors, including the fat content of the food, storage time and temperature, and the contact area between the food and the packaging material. ital.sp.gov.brnih.gov

Migration is particularly significant into foods with high-fat content because of the lipophilic nature of adipate plasticizers. ital.sp.gov.br Studies have shown high levels of DINA contamination in fatty foods like fish paste products and croquettes, which is presumed to be from the plasticized wrapping film. researchgate.netnih.gov One study investigated the migration of DINA from a wrapped PVC film into a fried croquette and found that the migration level was highest when the hot croquette was wrapped immediately after frying (36,400 ng/g). researchgate.netnih.gov Delaying the wrapping by even a few minutes significantly reduced the migration level. researchgate.netnih.gov

Research also examines migration into food simulants to model behavior with actual foodstuffs. ital.sp.gov.br For aqueous and acidic foods, migration is generally low. ital.sp.gov.brcore.ac.uk In contrast, migration into fatty food simulants can be very high, with some studies reporting a loss of 75-90% of the plasticizer from the film. ital.sp.gov.br This highlights the importance of selecting appropriate packaging materials based on the type of food being packaged.

Table 3: Migration of Adipate Plasticizers into Foods and Simulants

Plasticizer Food/Simulant Conditions Migration Level Source
This compound (DINA) Fried Croquette Wrapped immediately after frying 36,400 ng/g researchgate.netnih.gov
This compound (DINA) Fried Croquette Wrapped 5 mins after frying Reduced to ~1/3.5 of the highest level researchgate.netnih.gov
This compound (DINA) Fried Croquette Wrapped 30 mins after frying Reduced to ~1/14 of the highest level researchgate.netnih.gov
Di-(2-ethylhexyl) adipate (DEHA) Cheese Domestic use High levels observed nih.gov
Di-(2-ethylhexyl) adipate (DEHA) Cooked Meats Domestic use High levels observed nih.gov
Di-(2-ethylhexyl) adipate (DEHA) Fatty Food Simulants Prolonged contact, 40°C High migration (75%-90% loss from film) ital.sp.gov.br

Wire and Cable Jacketing Applications

This compound is utilized in specialized polymer formulations for wire and cable jacketing, primarily in PVC compounds. flexvinylalliance.com Its main function is as a plasticizer to impart flexibility, particularly at low temperatures, which is a critical performance characteristic for electrical cables that may be installed or used in cold environments. perflavory.com

In these applications, DINA is often used in blends with general-purpose phthalate plasticizers to enhance low-temperature properties. perflavory.com The choice of plasticizer is critical for meeting various performance and regulatory standards, such as those set by Underwriters Laboratories (UL). flexvinylalliance.com While other plasticizers like trimellitates are chosen for very high-temperature applications (e.g., automotive engine wiring), and phosphate (B84403) esters are used for enhanced flame retardancy, adipates like DINA are effective for applications requiring excellent low-temperature flexibility and resistance to UV light. perflavory.comflexvinylalliance.com

The formulation of PVC for wire and cable involves a combination of PVC resin, plasticizers, fillers (like calcium carbonate), stabilizers, and pigments. slideshare.net The plasticizer's role is to ensure the cable's flexibility is maintained throughout its service life. kanademy.com The permanence of the plasticizer, meaning its ability to remain within the PVC matrix without migrating or volatilizing, is crucial for the long-term durability and performance of the cable's insulation and jacketing. flexvinylalliance.comkanademy.com PVC plasticized with DINA exhibits lower volatility compared to PVC plasticized with di-2-ethylhexyl adipate (DOA), contributing to better permanence. perflavory.com

Solid Propellant Formulations

This compound (DINA) is a plasticizer that can be incorporated into solid propellant formulations to enhance their processing characteristics and modify the mechanical properties of the cured propellant grain. Plasticizers are essential additives in composite solid propellants, particularly those using hydroxyl-terminated polybutadiene (B167195) (HTPB) as a binder. They function by reducing the viscosity of the uncured propellant slurry, which facilitates easier mixing and casting, and allows for a higher solids loading (i.e., a greater proportion of oxidizer and fuel particles). nasa.gov

Research into the effects of adipate plasticizers, such as the closely related dioctyl adipate (DOA), on propellant properties has provided insights that are likely analogous to the effects of DINA. Studies on HTPB-based propellants have shown that the addition of a plasticizer like DOA decreases the viscosity of the propellant slurry and can reduce the hardness of the cured propellant. aip.org This improvement in processability is a critical factor in the manufacturing of reliable and reproducible rocket motors.

The mechanical properties of the propellant are also significantly influenced by the type and concentration of the plasticizer. The inclusion of adipate plasticizers generally leads to a decrease in the modulus and tensile strength of the propellant, while increasing its elongation or strain capacity. aip.org This trade-off is a key consideration in propellant formulation, as a certain level of flexibility is required to prevent cracking of the propellant grain due to thermal stresses or ignition pressurization, while sufficient mechanical strength is needed to maintain structural integrity.

One study investigating various plasticizers in a glycidyl (B131873) azide (B81097) polymer (GAP)-based solid propellant formulation found that dioctyl adipate (DOA) was the most suitable among those tested. Propellants plasticized with DOA exhibited low viscosity and high tensile strength, indicating a good balance of properties for that particular binder system. aip.org Another study focused on AP/HTPB composite propellants found that an optimum concentration of DOA exists to maximize the desirable mechanical properties. aip.org

The table below summarizes the general effects of adipate plasticizers on the properties of solid propellants, based on research conducted on analogous compounds like DOA.

PropertyEffect of Adipate Plasticizer AdditionReference
Processing Properties
Viscosity of SlurryDecreases aip.org
Hardness of Cured PropellantDecreases aip.org
Mechanical Properties
ModulusDecreases aip.org
Tensile StrengthGenerally Decreases aip.org
Elongation/StrainGenerally Increases aip.org

Note: This data is based on studies of dioctyl adipate (DOA), a compound chemically similar to this compound (DINA).

Polymer Inclusion Membranes (PIMs) Research

In the field of separation science, this compound is explored for its potential use as a plasticizer in the fabrication of Polymer Inclusion Membranes (PIMs). PIMs are a type of liquid membrane where a carrier molecule, responsible for the selective transport of a target species, is immobilized within a polymer matrix. A plasticizer is a crucial component in PIMs, as it imparts flexibility to the polymer, typically polyvinyl chloride (PVC) or cellulose (B213188) triacetate (CTA), and facilitates the mobility of the carrier and the target species within the membrane. mdpi.com

The choice of plasticizer and its concentration can have a significant impact on the transport efficiency and stability of the PIM. Research on adipate plasticizers, such as bis(2-ethylhexyl)adipate (DEHA), has shown that they can be effectively used in PVC-based PIMs for the recovery of metal ions. mdpi.com These plasticizers ensure adequate plasticity and stability of the membranes. mdpi.com

The concentration of the plasticizer is a critical parameter that needs to be optimized. Studies have shown that increasing the plasticizer concentration can lead to an increase in the permeability of the target metal ion. nih.gov However, beyond an optimal concentration, the flux may decrease. nih.gov This phenomenon is attributed to an increase in the viscosity of the membrane phase, which can hinder the diffusion of the carrier-solute complex. nih.gov

The effectiveness of a PIM is often evaluated by its ability to transport a specific solute from a source phase to a receiving phase. The performance of adipate-containing PIMs has been demonstrated in various studies. For instance, PIMs with DEHA have been successfully used for the recovery of noble metal ions. mdpi.com

The following table presents a summary of research findings on the role of adipate plasticizers in PIMs, which can be considered indicative of the expected performance of this compound.

PIM ComponentResearch FindingReference
Base Polymer PVC and CTA are commonly used. mdpi.com
Plasticizer Adipate esters like DEHA improve membrane flexibility and stability. mdpi.com
Carrier Various carriers can be used depending on the target solute. mdpi.com
Plasticizer Concentration Affects the permeability of the target species, with an optimal concentration for maximum flux. nih.gov
Application Recovery of metal ions from aqueous solutions. mdpi.com

Note: The research cited primarily involves adipate esters like bis(2-ethylhexyl)adipate (DEHA), which are structurally similar to this compound (DINA).

This compound (DINA) is a branched-chain diester of adipic acid and isononyl alcohol, widely utilized as a plasticizer, particularly in polyvinyl chloride (PVC) products, to enhance flexibility and low-temperature performance. penpet.comcpsc.gov It is also found in lubricants and cosmetic products. penpet.comcpsc.gov Understanding its environmental transport, fate, and degradation pathways is crucial for assessing its potential environmental impact.

Environmental Transport, Fate, and Degradation Pathways

Abiotic Degradation Processes

In addition to biodegradation, diisononyl adipate (B1204190) can also undergo abiotic degradation in the environment through processes such as hydrolysis and photolysis. nih.govregulations.govregulations.govepa.gov

Hydrolysis involves the reaction of DINA with water, leading to the cleavage of the ester bonds. This process can be catalyzed by acids or bases. europa.eu However, abiotic hydrolysis is generally not considered a major degradation mechanism for phthalate (B1215562) esters under typical environmental conditions, and similar behavior might be expected for adipate esters with long alkyl chains. regulations.govregulations.gov The rate of hydrolysis can be influenced by factors such as pH and temperature. For diisooctyl adipate, an estimated base-catalyzed second-order hydrolysis rate constant suggests half-lives of 75 days at pH 7 and 2 years at pH 8, based on a structure estimation method. nih.gov The expected products of hydrolysis are isononyl alcohol and adipic acid. nih.gov

In the atmosphere, vapor-phase diisononyl adipate is expected to react with photochemically produced hydroxyl radicals. nih.gov The estimated half-life for this reaction in air for diisooctyl adipate is approximately 16 hours, calculated using a structure estimation method. nih.gov Particulate-phase adipates can be removed from the atmosphere through wet and dry deposition. nih.gov

Photo-oxidation in Atmospheric Environments

Information specifically detailing the photo-oxidation of this compound in atmospheric environments is limited in the provided sources. However, for structurally similar compounds like diisooctyl adipate, the vapor-phase reaction with photochemically-produced hydroxyl radicals is estimated to have an atmospheric half-life of about 16 hours. nih.gov Di(2-ethylhexyl) adipate (DEHA), another similar adipate, also degrades relatively rapidly in the vapor phase by reaction with photochemically produced hydroxyl radicals, with estimated half-lives ranging from 2.6 to 26 hours. epa.govoecd.org While these findings provide insight into the potential atmospheric behavior of adipates, specific data for DINA's photo-oxidation rate are not explicitly available in the search results.

Hydrolysis in Aquatic Matrices

Hydrolysis is a significant degradation pathway for esters like this compound in aquatic environments. Hydrolysis of DINA can occur under acidic or alkaline conditions, leading to the cleavage of the ester bonds and yielding adipic acid and isononyl alcohol. benchchem.comsmolecule.com At neutral pH (pH 7), DINA hydrolyzes slowly, with a reported half-life greater than 1 year. benchchem.com However, under strong acidic conditions, such as those found in the stomach, hydrolysis is significantly accelerated. benchchem.com

Reaction with Environmental Radicals (e.g., Hydroxy Radicals)

The reaction with environmental radicals, such as hydroxyl radicals (HO•), is a key degradation process for many organic compounds in the atmosphere and to some extent in water. While direct experimental data for the reaction rate of this compound with hydroxyl radicals are not explicitly provided, estimations for similar adipates are available. The rate constant for the vapor-phase reaction of diisooctyl adipate with photochemically-produced hydroxyl radicals has been estimated, corresponding to an atmospheric half-life of approximately 16 hours. nih.gov DEHA also reacts rapidly with hydroxyl radicals. epa.govoecd.org These estimations suggest that reactions with environmental radicals likely contribute to the degradation of DINA in the atmosphere.

Bioaccumulation Potential Research

The bioaccumulation potential of a substance refers to its tendency to accumulate in the tissues of organisms over time. This is influenced by factors such as uptake rate, metabolism, and excretion rate.

Bioconcentration Studies in Aquatic Organisms

Research on the bioconcentration potential of this compound in aquatic organisms suggests a low potential. parchem.com Although specific bioconcentration factor (BCF) data for DINA is not widely available in the provided results chemos.de, read-across from structurally similar adipates is often used for assessment. For example, a bioconcentration study with bluegill fish showed a mean 28-day BCF of 27 for dioctyl adipate (DOA), indicating that DOA is not an accumulative or persistent chemical in this species. epa.govoup.com An estimated BCF of 60 for diisooctyl adipate also suggests a moderate potential for bioconcentration in aquatic organisms. nih.gov Based on rapid environmental biodegradation and metabolization via enzymatic hydrolysis, significant uptake and bioaccumulation of DINA in aquatic organisms are not expected. europa.eu Enzymatic breakdown can lead to the formation of free dicarboxylic acid and free alcohol, which are subsequently metabolized and excreted in fish. europa.eu

Log Kow and Sediment Adsorption Coefficient Analysis

The n-octanol/water partition coefficient (Log Kow) is an indicator of a substance's lipophilicity and its potential to partition between an organic phase (like fatty tissues) and water. This compound has a high Log Kow, reported to be in the range of ≥9.56 to ≤10.4 at 25 °C according to ECHA data. chemos.de Other sources predict a Log Kow of approximately 8.3 benchchem.com or 7.9 (predicted XlogP) uni.lu. A high Log Kow generally suggests a potential for bioaccumulation and partitioning to organic matter in the environment, such as sediment and soil.

The soil organic carbon/water partition coefficient (Log Koc) and sediment adsorption coefficient are indicators of a substance's tendency to adsorb to soil and sediment particles. The Log Koc for this compound is reported as 5.15 based on ECHA data. chemos.de Another estimated Log Koc value is 5.905. thegoodscentscompany.com Estimated Koc values for similar adipates like DEHA (5004-48,600) suggest they will be relatively immobile in soil and should partition from the water column to sediment. epa.gov This high affinity for organic carbon suggests that DINA is likely to partition significantly from the water column to sediment and soil in aquatic and terrestrial environments. nih.govepa.govchemos.deeuropa.eu

Environmental Partitioning Properties of this compound

PropertyValueTemperature (°C)Source
Log Kow≥9.56 – ≤10.425 chemos.de
Log Kow (predicted)~8.3Not specified benchchem.com
XlogP (predicted)7.9Not specified uni.lu
Log Koc5.15Not specified chemos.de
Log Koc (estimated)5.905Not specified thegoodscentscompany.com
Bioconcentration Factor (BCF)27 (for DEHA)28 days epa.govoup.com
Bioconcentration PotentialLow / ModerateNot specified parchem.comnih.goveuropa.eu

Despite the high Log Kow and Koc values which suggest a potential for partitioning to organic phases and sediment, the reported ready biodegradability of DINA parchem.comchemos.de and the observed metabolism of similar adipates in aquatic organisms europa.eu indicate that its bioaccumulation potential may be limited due to metabolic transformation and elimination.

Analytical Chemistry Methodologies

Chromatographic Techniques for Compound Detection

Chromatography plays a crucial role in separating DINA and its metabolites from complex sample matrices before detection and quantification. The choice of chromatographic technique often depends on the volatility and polarity of the target analytes.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of diisononyl adipate (B1204190), particularly in polymer matrices and certain environmental samples mpg.deuni.lunih.goviarc.fr. GC is suitable for separating relatively volatile and thermally stable compounds like DINA. The separated components are then introduced into a mass spectrometer, which provides structural information based on their fragmentation patterns, allowing for identification and quantification. GC-MS can be operated in scanning mode for full spectrum acquisition or in selected ion monitoring (SIM) mode for increased sensitivity and selectivity towards target ions uni.lunih.gov. For plasticizers like DINA, which can be a mixture of isomers, GC separation may result in multiple peaks, and quantification is often performed by summing the areas of these peaks uni.lu. GC-MS methods have been established for the determination of adipate plasticizers in various food samples and consumer products uni.lunih.goviarc.fr.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of less volatile or more polar compounds, including metabolites of DINA thegoodscentscompany.comthegoodscentscompany.comnih.gov. LC separates analytes based on their interactions with a stationary phase and a mobile phase. The eluent is then introduced into a tandem mass spectrometer (MS/MS), which provides enhanced selectivity and sensitivity through multiple stages of mass analysis. This is particularly valuable for complex biological matrices like urine, where metabolites are present alongside numerous endogenous compounds thegoodscentscompany.comthegoodscentscompany.comnih.gov. LC-MS/MS methods have been developed for the quantitative investigation of specific DINA metabolites in human urine, such as mono-(hydroxyisononyl) adipate (OH-MINA), mono-(oxoisononyl) adipate (oxo-MINA), and mono-(carboxyisooctyl) adipate (cx-MIOA) thegoodscentscompany.comthegoodscentscompany.comnih.gov. Online solid-phase extraction (SPE) coupled with LC-MS/MS has been employed to minimize sample preparation steps and enhance sensitivity for these metabolites thegoodscentscompany.comthegoodscentscompany.comnih.gov. LC-MS/MS has also been applied to the analysis of plasticizers, including diisononyl phthalate (B1215562) (DiNP), in matrices like beverages and milk, often utilizing automated online sample preparation techniques massbank.eunih.gov.

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation and extraction are critical steps to isolate DINA and its metabolites from diverse and often complex matrices, such as polymers, food, water, and biological fluids, while removing interfering substances. Various protocols have been developed depending on the matrix and the target analytes.

For polymer matrices like PVC, solvent extraction with polymer dissolution is a common approach to extract plasticizers like DINA nih.govnih.gov. This involves dissolving the polymer in a suitable solvent, followed by precipitation of the polymer while leaving the analytes in solution nih.gov. Liquid-liquid extraction (LLE) is a traditional method used for extracting analytes from liquid samples by partitioning them between two immiscible solvents thegoodscentscompany.comnih.gov. Solid-phase extraction (SPE) is another widely used technique that employs a solid sorbent material to selectively retain target analytes while the matrix passes through iarc.frnih.govservice.gov.uknih.gov. SPE can be performed offline or online, coupled directly to the chromatographic system thegoodscentscompany.comthegoodscentscompany.comnih.gov. Automated extraction methods have also been developed to improve efficiency and reduce potential contamination during sample preparation nih.govnih.gov. For the analysis of DINA metabolites in urine, online SPE-LC-MS/MS methods have been developed, which integrate enzymatic deconjugation, matrix depletion, analyte enrichment, and chromatographic separation in a single automated workflow thegoodscentscompany.comthegoodscentscompany.comnih.gov.

Quantitative Analysis and Calibration Strategies

Accurate quantification of DINA and its metabolites requires careful calibration and validation of analytical methods.

The use of certified reference standards is essential for accurate quantitative analysis. These standards are well-characterized materials with certified values for the concentration or purity of the analyte. They are used to prepare calibration curves, ensuring the reliability of the analytical measurements nih.gov. Certified reference materials containing plasticizers like diisononyl phthalate (DiNP) in polymer matrices are commercially available and used for method validation nih.gov. For DINA metabolites, analytical standards of specific isomers or mixtures of isomers are required for accurate quantification thegoodscentscompany.comthegoodscentscompany.comnih.gov.

Recovery studies are performed to assess the efficiency of the sample preparation and extraction protocols. This involves spiking a known amount of the target analyte into a blank matrix and measuring the percentage recovered after the entire analytical procedure nih.gov. Acceptable recovery ranges are typically established during method validation.

Internal standard methods are commonly employed to improve the accuracy and precision of quantitative analysis, especially to compensate for variations in sample preparation, injection volume, and detector response. An internal standard is a compound with similar chemical and physical properties to the analyte but not present in the original sample. A known amount of the internal standard is added to all samples, calibration standards, and quality control samples nih.gov. The ratio of the analyte signal to the internal standard signal is used for quantification. For the analysis of DINA metabolites, stable isotope-labeled internal standards (e.g., 13C6-labeled standards) are particularly valuable as they closely mimic the behavior of the unlabeled analytes throughout the analytical process thegoodscentscompany.comthegoodscentscompany.comnih.gov. Benzyl benzoate (B1203000) has also been used as an internal standard for the determination of plasticizers, including adipates, in medical devices nih.gov.

Detailed Research Findings

Research into the analytical methods for DINA metabolites in human urine has shown that online-SPE-LC-MS/MS with isotope dilution is a sensitive and robust approach. Limits of quantification (LOQs) for metabolites like OH-MINA and oxo-MINA were reported as low as 0.3 µg/L, and for cx-MIOA as 0.6 µg/L thegoodscentscompany.comthegoodscentscompany.comnih.gov. Relative recoveries for oxo-MINA ranged from 38-112%, with satisfactory ranges (72-112%) observed after excluding one sample with recovery issues thegoodscentscompany.com. The method precision for all metabolites was satisfactory, with intra- and interday coefficients of variation ≤ 12% (≤ 7.6% excluding oxo-MINA) thegoodscentscompany.com.

Analysis of plasticizers in medical infusion sets using GC-MS/MS with solvent extraction and polymer dissolution reported average recoveries for target analytes, including bis(2-ethylhexyl) adipate (DEHA), typically in the range of 91.8–122% with relative standard deviations of 1.8–17.8% nih.gov. The LOQs for this method were in the range of 54.1 to 76.3 ng/g nih.gov.

Data Tables

While detailed quantitative data for DINA itself across various matrices were not consistently available in a format suitable for comprehensive data tables within the search results, the research findings on metabolite analysis provide specific quantitative parameters.

MetaboliteAnalytical MethodMatrixLOQ (µg/L)Recovery Range (%)Precision (CV%)
OH-MINAonline-SPE-LC-MS/MSUrine0.3Not explicitly stated for OH-MINA alone≤ 12 (≤ 7.6 excluding oxo-MINA) thegoodscentscompany.com
oxo-MINAonline-SPE-LC-MS/MSUrine0.338-112 (72-112 excluding one sample) thegoodscentscompany.com≤ 12 (≤ 7.6 excluding oxo-MINA) thegoodscentscompany.com
cx-MIOAonline-SPE-LC-MS/MSUrine0.6Not explicitly stated for cx-MIOA alone≤ 12 (≤ 7.6 excluding oxo-MINA) thegoodscentscompany.com
Compound (in Medical Devices)Analytical MethodMatrixRecovery Range (%)Precision (RSD%)LOQ (ng/g)
Bis(2-ethylhexyl) adipate (DEHA)GC-MS/MSMedical Infusion Sets91.8–1221.8–17.854.1–76.3

Note: Data presented for DEHA as an example of adipate analysis in a relevant matrix. nih.gov

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative analytical technique that involves adding a known amount of an isotopically enriched analogue of the analyte (a spike) to the sample before analysis. This spike is chemically identical to the analyte but has a different isotopic composition, allowing it to behave identically throughout sample preparation and analysis. By measuring the altered isotopic ratio of the analyte (a mixture of the natural and enriched forms) using mass spectrometry, the original concentration of the analyte in the sample can be precisely determined, compensating for any losses or matrix effects during sample processing.

While direct application of IDMS specifically for the parent compound Diisononyl adipate is not extensively detailed in the provided search results, the technique is highlighted in the analysis of its metabolites and related plasticizers, demonstrating its relevance in the broader context of DINA analysis. For instance, an online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online-SPE-LC-MS/MS) method utilizing isotope dilution was developed and used for the quantitative investigation of specific urinary metabolites of DINA in human volunteers. umweltprobenbank.dewikipedia.orgmassbank.eu This approach allowed for the reliable quantification of metabolites such as mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA). umweltprobenbank.dewikipedia.orgmassbank.eu Similarly, stable isotope dilution was applied for the quantification of metabolites of di(2-ethylhexyl) adipate (DEHA), another adipate plasticizer, using an online-SPE-LC-MS/MS method. The use of isotope dilution in these related analyses underscores its value in providing accurate quantification by mitigating potential errors introduced during sample preparation and chromatographic separation, which is particularly important for complex biological matrices. umweltprobenbank.de

Method Validation and Quality Assurance in Analytical Research

Method validation and quality assurance are critical components of analytical research, ensuring that the results obtained are reliable, accurate, and fit for their intended purpose. For the analysis of compounds like this compound, particularly in complex matrices such as polymers or biological samples, rigorous validation is essential. uni.lu Validation typically involves assessing various performance characteristics of the method, including specificity, sensitivity, accuracy, precision, linearity, and robustness. Adherence to established international standards further contributes to the quality and comparability of analytical data. uni.lu

Specificity and Sensitivity Determinations

Specificity refers to the ability of an analytical method to uniquely identify and quantify the analyte of interest in the presence of other components in the sample matrix. Sensitivity relates to the lowest concentration of the analyte that can be reliably detected and quantified by the method, commonly expressed as the Limit of Detection (LOD) or Limit of Quantification (LOQ). umweltprobenbank.de

For the analysis of plasticizers, including adipates, techniques like Gas Chromatography coupled with Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS) are widely used due to their inherent selectivity and sensitivity. uni.lu GC-MS/MS, in particular, offers enhanced sensitivity and selectivity compared to GC-MS, which is beneficial for analyzing plasticizers present at low concentrations or in complex matrices. The use of specific fragmentation patterns in tandem mass spectrometry (MRM mode) allows for the selective detection of target analytes, differentiating them from potential interferences.

Sensitivity is quantified through the determination of LOQs. For example, a GC-MS/MS method for the determination of several plasticizers, including DEHA and DINP, reported LOQs in the range of 54.1 to 76.3 ng/g. In the analysis of DINA metabolites in urine using online-SPE-LC-MS/MS with isotope dilution, LOQs were determined to be between 0.3 and 0.6 µg/L for OH-MINA, oxo-MINA, and cx-MIOA. umweltprobenbank.dewikipedia.orgmassbank.eu These values indicate the capability of the methods to detect and quantify DINA or its metabolites at relevant trace levels in different matrices.

Cross-Validation with Complementary Techniques

Cross-validation with complementary analytical techniques is a valuable approach to confirm the specificity and accuracy of a method, especially when analyzing complex samples. uni.lu By analyzing the same samples using different validated methods based on different principles, researchers can gain higher confidence in their results. For the detection of DINA in polymer matrices using GC-MS, cross-validation with techniques like Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is recommended to confirm the specificity of the findings. uni.lu This is particularly important because DINA is a mixture of isomers, and different chromatographic or detection techniques may offer varying degrees of separation and identification capabilities for these isomers or potential co-eluting substances.

Adherence to International Analytical Standards (e.g., GB/T 24417-2009)

Data Tables

Based on the research findings, the following data on method performance characteristics for the analysis of DINA metabolites and related plasticizers can be presented:

Analyte(s)MethodMatrixLOQ RangeAccuracy (Relative Recovery)Precision (% RSD)Source
DINA Metabolites (OH-MINA, oxo-MINA, cx-MIOA)online-SPE-LC-MS/MS (Isotope Dilution)Urine0.3 - 0.6 µg/L90-121% (for OH-MINA, cx-MIOA), 38-112% (oxo-MINA)≤ 12% (intra- and interday), ≤ 7.6% (excluding oxo-MINA) nih.govumweltprobenbank.dewikipedia.orgmassbank.eu
Plasticizers (including DEHA, DINP)GC-MS/MSMedical Infusion Sets54.1 - 76.3 ng/g91.8–122%1.8–17.8%
DEHA Metabolites (5OH-MEHA, 5oxo-MEHA, 5cx-MEPA)online-SPE-LC-MS/MS (Stable Isotope Dilution)Urine0.05 - 0.1 µg/L92-109%< 5%
DEHAGC-FID (Migration Method)Food Simulant (isooctane)5–25 mg kg−1 (Working Range)Not explicitly stated as recovery, linearity confirmedAdequate repeatability and intermediate precision (RSDs not explicitly given for this method)

Note: The interactive nature of the table is simulated here. In a live environment, this table could allow for sorting and filtering.

Detailed Research Findings

Research findings highlight the successful application of advanced analytical techniques for the determination of DINA and its metabolites. The development of online-SPE-LC-MS/MS methods with isotope dilution has enabled sensitive and quantitative analysis of DINA metabolites in human urine, providing valuable data for human biomonitoring studies. umweltprobenbank.dewikipedia.orgmassbank.eu Method validation studies for plasticizer analysis, including those relevant to adipates, demonstrate that these methods meet acceptable criteria for accuracy, precision, specificity, and sensitivity. The adherence to standards like GB/T 24417-2009 for specific applications such as the analysis of DINA in PVC films ensures consistency and reliability in regulatory and research contexts. uni.lu Cross-validation using complementary techniques further strengthens the confidence in the analytical results obtained for DINA in complex matrices. uni.lu

Mechanistic Biological Studies

Biotransformation Pathways of Diisononyl Adipate (B1204190)

Research into the biotransformation of diisononyl adipate in humans has identified specific metabolites and indicated the likely role of non-specific breakdown products. nih.govbenchchem.comresearchgate.net

Identification of Specific Monoester Metabolites (e.g., OH-MINA, oxo-MINA, cx-MIOA)

Following oral exposure, DINA undergoes metabolism, leading to the formation of specific oxidized monoester metabolites. nih.govresearchgate.net Key among these are mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA). nih.govresearchgate.net These metabolites have been quantitatively investigated in human urine using sensitive analytical methods like online-SPE-LC-MS/MS. nih.govresearchgate.net

Studies have shown that OH-MINA is typically the major specific metabolite excreted in urine. nih.govresearchgate.net For instance, in a study involving healthy volunteers administered a single oral dose of DINA, OH-MINA showed consistent urinary excretion fractions (FUEs) ranging from 0.020% to 0.023%. nih.govresearchgate.net Oxo-MINA and cx-MIOA were excreted in lower amounts, with mean FUEs of 0.003% and 0.009%, respectively. nih.govresearchgate.net Urinary concentrations of these metabolites peaked relatively quickly post-dose. nih.govresearchgate.net

The identification of these specific metabolites is based on the presumed metabolic pathways involving oxidation of the isononyl side chain. nih.govresearchgate.net

Role of Non-Specific Metabolites (e.g., Adipic Acid)

While specific oxidized monoester metabolites are detectable, their relatively low urinary excretion fractions suggest that a major share of the DINA dose is likely excreted as non-specific metabolites, such as adipic acid. nih.govresearchgate.net Adipic acid is assumed to be the ultimate breakdown product following full hydrolysis of DINA. nih.govresearchgate.netuni-wuppertal.de This is analogous to the metabolism observed for other adipate plasticizers. nih.govresearchgate.netuni-wuppertal.de

However, adipic acid is not a specific biomarker for DINA exposure due to its presence from other sources, including its use as a food additive, and high background concentrations in the general population. nih.govuni-wuppertal.de Therefore, while believed to be a major metabolite, adipic acid's lack of specificity limits its utility for DINA exposure assessment. nih.govuni-wuppertal.de

Comparative Metabolism with Structurally Similar Adipates

The metabolism of DINA shares similarities with that of structurally related adipate esters, such as di(2-ethylhexyl) adipate (DEHA) and di-n-butyl adipate (DnBA). nih.govresearchgate.netuni-wuppertal.de Studies on DEHA and DnBA have shown that the simple monoester is not excreted in significant amounts via urine, and metabolism to the hydrolysis product, adipic acid, is of major importance. nih.gov For DEHA, extensive metabolism leading to carbon dioxide has also been described in rats. nih.gov

The postulated formation of oxidized monoester metabolites like OH-MINA, oxo-MINA, and cx-MIOA from DINA is based on the known human metabolism of structurally similar adipates and phthalates, which undergo side-chain oxidation. nih.govresearchgate.net The urinary excretion fractions of the specific oxidized monoester metabolites of DINA are in a comparable range to those observed for DEHA and DnBA. nih.gov

Data Table: Urinary Excretion of Specific DINA Metabolites

MetaboliteMean Urinary Excretion Fraction (FUE) (%)Peak Urinary Concentration (µg/L)Time to Peak Concentration (h)
OH-MINA0.020-0.02323.11.4 - 2.3
oxo-MINA0.0032.871.4 - 2.3
cx-MIOA0.0099.831.4 - 2.3

Note: Data based on a study with a single oral dose in healthy volunteers. nih.govresearchgate.net

Cellular and Subcellular Interactions Research

Research into the cellular and subcellular interactions of this compound is less extensive compared to its metabolic fate. However, some studies suggest potential interactions.

Interactions with Enzymes and Proteins

While specific interactions of DINA with enzymes and proteins have not been widely detailed in the provided search results, the metabolic transformation of DINA involves enzymatic processes. Hydrolysis of DINA to adipic acid and isononyl alcohol is a critical step in its biological metabolism, likely catalyzed by esterase enzymes. benchchem.comeuropa.eu Biological oxidation of DINA to metabolites like oxo-MINA is suggested to involve cytochrome P450 enzymes. benchchem.com

General research on protein-protein interactions highlights their importance in various biological processes, including enzyme regulation and metabolic pathways. nih.govvcu.edumdpi.com While not specific to DINA, this underscores the potential for plasticizers and their metabolites to interact with enzymatic systems and other proteins, potentially affecting their function. Some studies on other plasticizers, like diisononyl phthalate (B1215562) (DINP), have explored interactions with cellular receptors such as peroxisome proliferator-activated receptors (PPARs) and constitutive activated receptor (CAR). ca.govcpsc.gov However, direct evidence for similar interactions with DINA is limited in the provided information.

Effects on Cell Signaling Pathways

Limited information is available specifically on the effects of this compound on cell signaling pathways within the provided search results. One source broadly mentions that some studies suggest DINA may influence cellular functions by affecting cell signaling pathways and gene expression, but without providing specific details on which pathways are affected or the mechanisms involved. smolecule.com

Research on other plasticizers, such as diisononyl phthalate (DINP) and di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH), has explored their potential to impact lipid metabolism and related signaling pathways, including the activation of PPAR-alpha. ca.govresearchgate.net However, the extent to which DINA or its metabolites might exert similar effects on cell signaling requires further investigation.

Gene Expression Modulation Studies

The provided search results offer limited direct information specifically on the gene expression modulation effects of this compound. Some studies discuss gene expression in the context of other plasticizers like diisononyl phthalate (DINP) and di(2-ethylhexyl) adipate (DEHA), which are structurally similar but distinct compounds researchgate.netca.govresearchgate.netcpsc.gov. For instance, DINP has been studied for its effects on PPARα-regulated gene expression in the liver and on hypothalamic gene expression ca.govcpsc.gov. DEHA has shown modulation of lipid metabolism-related genes in rats researchgate.net. However, these findings for other adipates or phthalates cannot be directly extrapolated to this compound. A study on diisobutyl adipate (DIBA), another adipate, found no dose-response effects on the expression of genes involved in endocrine dysregulation in Japanese medaka researchgate.net.

Elimination Kinetics and Excretion Mechanisms

Studies on the human metabolism and excretion of this compound have identified specific monoester metabolites and investigated their elimination kinetics nih.govresearchgate.net. Following oral administration, DINA is metabolized, and certain metabolites are excreted in urine nih.govresearchgate.net. Proposed specific DINA metabolites based on the known metabolism of similar adipates and phthalates include mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA) nih.govresearchgate.net. Adipic acid is also expected to be a major, albeit non-specific, metabolite resulting from the full hydrolysis of DINA nih.govresearchgate.netresearchgate.net.

Urinary Excretion Fraction (FUE) Determination

The urinary excretion fraction (FUE) represents the percentage of the administered dose of DINA that is excreted in urine as a specific metabolite nih.govuni-wuppertal.de. Quantitative investigation of urinary excretion of the three specific monoester metabolites (OH-MINA, oxo-MINA, and cx-MIOA) was conducted after a single oral dose of DINA to healthy volunteers nih.govresearchgate.net.

OH-MINA was found to be the major of these three specific metabolites, with consistent urinary excretion fractions among volunteers nih.govresearchgate.netexcli.de. The mean FUE for OH-MINA was 0.022%, with a range of 0.020-0.023% among the study participants nih.govexcli.de. Oxo-MINA and cx-MIOA were excreted in lower amounts nih.govresearchgate.netexcli.de. The mean FUE for oxo-MINA was 0.003%, and for cx-MIOA, it was 0.009% nih.govexcli.de. The sum of the FUEs for these three specific metabolites was low, not exceeding 0.034% nih.gov. This suggests that a major share of the DINA dose is likely excreted as non-specific metabolites, such as adipic acid, which was not quantitatively investigated in one study due to its lack of specificity and high background concentrations nih.govresearchgate.net.

The FUEs for these specific DINA metabolites are relatively low compared to those of some metabolites of other adipates like DEHA and DnBA, where oxidized monoester metabolites showed higher sum-FUEs (0.32% for DEHA and 0.49% for DnBA) nih.gov. This suggests that FUEs for specific oxidized monoester metabolites might decrease with increasing alkyl chain lengths in adipate plasticizers nih.gov.

Here is a summary of the urinary excretion fractions for the specific DINA metabolites:

Metabolite Mean Urinary Excretion Fraction (FUE) (%) Range of FUE (%)
OH-MINA 0.022 0.020 - 0.023
Oxo-MINA 0.003 Not specified in detail, but lower than OH-MINA and cx-MIOA
cx-MIOA 0.009 Not specified in detail, but lower than OH-MINA

Temporal Dynamics of Metabolite Excretion

The temporal dynamics of excretion for the specific DINA metabolites (OH-MINA, oxo-MINA, and cx-MIOA) in urine were also investigated nih.govresearchgate.net. Urinary concentrations of all three metabolites peaked relatively quickly after oral administration nih.govresearchgate.net. Peak concentrations were observed between 1.4 and 2.3 hours post-dose nih.govresearchgate.net.

The maximum urinary concentrations reported were 23.1 µg/L for OH-MINA, 2.87 µg/L for oxo-MINA, and 9.83 µg/L for cx-MIOA nih.govresearchgate.net. The rapid appearance and peaking of these metabolites in urine indicate relatively fast absorption and metabolism of DINA nih.gov. While specific elimination half-lives for these DINA metabolites were not explicitly detailed in the provided snippets, studies on similar plasticizers like DEHA and DINCH have shown relatively rapid elimination, with the majority of metabolites excreted within 24 hours researchgate.netresearchgate.netresearchgate.net. For DEHA, specific metabolites showed elimination half-lives in the range of a few hours researchgate.net. The rapid peaking of DINA metabolites suggests a similar pattern of relatively fast elimination.

Here is a summary of the peak urinary concentrations and time to peak for the specific DINA metabolites:

Metabolite Maximum Urinary Concentration (µg/L) Time to Peak Concentration (h)
OH-MINA 23.1 1.4 - 2.3
Oxo-MINA 2.87 1.4 - 2.3
cx-MIOA 9.83 1.4 - 2.3

The low FUEs and relatively low urinary concentrations of these specific metabolites suggest they represent only a small fraction of the total excreted metabolites, with non-specific products like adipic acid likely accounting for a larger proportion nih.govresearchgate.net.

Comparative Chemical Analysis and Alternative Plasticizer Research

Structural Analogues and Homologues of Diisononyl Adipate (B1204190)

DINA belongs to the adipate ester family of plasticizers, which are derived from adipic acid. These plasticizers are characterized by a linear structure that contributes to specific performance characteristics, particularly at low temperatures. mdpi.com

Adipate Ester Family (e.g., DEHA, DOA, DOZ, DOS)

The adipate ester family includes compounds such as di-2-ethylhexyl adipate (DEHA), dioctyl adipate (DOA), dioctyl azelate (DOZ), and dioctyl sebacate (B1225510) (DOS). These plasticizers are generally known for providing enhanced low-temperature properties compared to phthalates with similar alkyl chain lengths. mdpi.comspecialchem.comeupegypt.com

DEHA is a common adipate ester widely used, including in flexible PVC food film. sci-hub.se It is noted for good plasticizing efficiency and compatibility with PVC, and its low viscosity makes it suitable for plastisol applications. sci-hub.se DINA shows similar properties to DEHA, although its higher molecular mass results in increased viscosity but reduced volatility. sci-hub.se This lower efficiency of DINA compared to DEHA may necessitate a greater plasticizer addition, which can paradoxically lead to lower plastisol viscosities. sci-hub.se

DOA is another dioctyl adipate that provides good initial low-temperature performance. hallstarindustrial.com However, despite not being the smallest molecule, its low polarity contributes to volatility. hallstarindustrial.com

DOZ (dioctyl azelate) is utilized when excellent low-temperature performance is required in PVC formulations. hallstarindustrial.comspecialchem.comspecialchem.com It also offers good efficiency characteristics and imparts a glossy yet dry surface with good "hand" and drape properties to PVC parts. hallstarindustrial.com DOZ is compatible with various polymers, including PVC, chlorinated rubber, ethyl cellulose (B213188), and nitrile. specialchem.com

DOS (dioctyl sebacate) is a synthetic diester plasticizer valued for providing flexibility and wear resistance to polymer-based materials. greenchemindustries.com It is particularly appreciated for its low volatility, good compatibility with many resins, and resistance to hydrolysis. greenchemindustries.com DOS is a superior cold-resisting plasticizer with good plasticizing effect, heat endurance, light resistance, and electrical properties. wsdchemical.com It is chiefly used in processing PVC and its copolymers, cellulosic resins, and synthetic rubbers, often mixed with phthalic esters. wsdchemical.comtheoremchem.com

Adipate plasticizers generally exhibit lower intrinsic viscosity compared to corresponding phthalate (B1215562) esters, contributing to lower plastisol viscosity and good plastisol storage stability. sci-hub.se

Phthalate Plasticizer Family (e.g., DEHP, DINP)

DINP is a high-molecular-weight phthalate plasticizer that has become a significant replacement for DEHP in many flexible PVC applications. univarsolutions.comevonik.com It is typically a mixture of isononyl esters of phthalic acid. wikipedia.orgumweltprobenbank.de DINP is characterized by a balanced property profile, very good aging resistance, good resistance to cold, and low volatility. univarsolutions.comevonik.com It is miscible and compatible with commonly used monomeric plasticizers in PVC. hanwha.co.kr

Compared to adipates, phthalates of similar alkyl chain length generally offer poorer low-temperature properties but exhibit lower volatility and better fusion and compatibility with PVC, resulting in lower migration rates. specialchem.com

Performance-Based Comparisons in Polymer Applications

The selection of a plasticizer depends heavily on the desired performance characteristics in the final polymer product. Comparisons between DINA, other adipates, and phthalates often focus on key performance indicators such as low-temperature flexibility, volatility, durability, and compatibility with different polymer types.

Low-Temperature Performance Across Alternatives

Adipate plasticizers, including DINA, are particularly noted for their ability to impart excellent low-temperature flexibility to polymers like PVC. univarsolutions.commdpi.comspecialchem.comeupegypt.combastone-plastics.com This is attributed to the linear structure of the adipate molecule, which contributes to a lower viscosity compared to phthalates. mdpi.com DOZ is specifically highlighted for its superior low-temperature performance in PVC formulations. hallstarindustrial.comspecialchem.com DOS is also recognized as a superior cold-resisting plasticizer. wsdchemical.comforemost-chem.com While DEHP offers reasonable cold strength and fairly good flexibility at low temperatures, adipates generally provide enhanced low-temperature properties. specialchem.com DINP also provides improved resistance for cold outdoor conditions compared to some alternatives. univarsolutions.com

Volatility and Durability Profiles

Volatility and durability are critical factors for the long-term performance of plasticized polymers. Lower volatility indicates that the plasticizer is less likely to evaporate or migrate out of the polymer matrix over time, contributing to better durability and retention of properties. DINA is noted for its low volatility. univarsolutions.comthegoodscentscompany.com Compared to DEHA, DINA's higher molecular mass is associated with a reduction in volatility. sci-hub.se DOS is also appreciated for its low volatility and high stability over time. greenchemindustries.comforemost-chem.com DINP is characterized by low volatility and good aging resistance, contributing to a longer product life. univarsolutions.comevonik.com Phthalates of similar alkyl chain length to adipates are generally less volatile. specialchem.com

Compatibility with Diverse Polymer Types

Plasticizer compatibility with the host polymer is essential for achieving a homogeneous mixture and optimal performance. DINA is miscible and compatible with all commonly used monomeric plasticizers in PVC and is particularly effective in polymeric systems based on vinyl, nitrocellulose, and rubber. univarsolutions.com Adipate esters generally have good compatibility with PVC, although higher adipates with longer chains may have limited compatibility. mdpi.comsci-hub.se DEHA has good compatibility with PVC. sci-hub.se DOZ is compatible with PVC, chlorinated rubber, ethyl cellulose, and nitrile. specialchem.com DOS is readily compatible with a wide variety of polymers and plastic materials, especially PVC, cellulosic resins, and synthetic rubbers. greenchemindustries.comwsdchemical.comtheoremchem.comforemost-chem.com DEHP is widely employed as a plasticizer in PVC and is compatible with other polymers including rubber, cellulose, and styrene. dcceew.gov.auepa.govwikipedia.org DINP is miscible and compatible with commonly used monomeric plasticizers in PVC and has excellent compatibility with polymers, especially PVC and polystyrene. hanwha.co.krgreenchemindustries.comgzchem.com Plasticizer selection for elastomers is highly dependent on the specific elastomer, with adipates, phthalates, and sebacates being common choices for various types like NBR, chloroprene (B89495) rubber, and chlorinated polyethylene. chemceed.com

Data Table: Comparative Properties of Selected Plasticizers

PlasticizerChemical FamilyLow-Temperature FlexibilityVolatilityDurability / PermanenceCompatibility (PVC)
Diisononyl Adipate (DINA)Adipate EsterExcellentLowGoodGood
Di-2-ethylhexyl Adipate (DEHA)Adipate EsterGoodHigher than DINAGoodGood
Dioctyl Adipate (DOA)Adipate EsterGoodVolatileGoodGood
Dioctyl Azelate (DOZ)Adipate EsterExcellentModerateGoodExcellent
Dioctyl Sebacate (DOS)Adipate EsterSuperiorLowExcellentExcellent
Di-2-ethylhexyl Phthalate (DEHP)Phthalate EsterFairly GoodHigher than DINPGoodExcellent
Diisononyl Phthalate (DINP)Phthalate EsterGoodLowVery GoodExcellent

Note: This table provides a general comparison based on available information and properties can vary depending on specific formulations and applications.

Detailed Research Findings:

Research indicates that adipate plasticizers, due to their linear structure, contribute significantly to improved low-temperature flexibility in materials like PVC. mdpi.com Studies comparing DINA and DEHA highlight that while both offer good plasticizing efficiency and compatibility with PVC, DINA's higher molecular weight leads to lower volatility but also potentially lower efficiency, requiring higher loading levels to achieve similar plasticizing effects as DEHA. sci-hub.se The lower viscosity of adipates compared to phthalates is also a key factor influencing their use, particularly in plastisol applications. mdpi.comsci-hub.se The permanence of plasticizers, which is related to their volatility and extraction resistance, is a crucial aspect of durability, especially in demanding applications or those involving contact with various fluids. hallstarindustrial.com Polymeric plasticizers, while not adipates themselves, are often made from adipic acid and diols and are valued for their permanence, although they may have limitations in low-temperature properties and compatibility with certain polymers. specialchem.com

Environmental Fate and Transport Comparisons

DINA, as an adipate ester, is characterized by properties that influence its environmental distribution. Its low water solubility and vapor pressure, coupled with a high partitioning potential into organic carbon, suggest that when released into water, DINA will tend to distribute into sediment and suspended particulate matter epa.gov. If released into the air, DINA is expected to primarily deposit onto soil and sediments through wet and dry deposition processes epa.gov. Once in the soil, it is predicted to remain within this compartment with limited leaching into groundwater epa.gov.

Comparing DINA to other plasticizer classes, such as phthalates, reveals some similarities and differences in environmental behavior. For instance, diisononyl phthalate (DINP), a phthalate with a similar alkyl chain length, is also considered ubiquitous in various environmental media due to releases from industrial and wastewater sources epa.gov. Like DINA, DINP's fate and transport are influenced by its isomeric mixture, low water solubility, and high affinity for particulate matter epa.gov.

Biodegradation Rate Comparisons

Biodegradation is a key process determining the persistence of plasticizers in the environment. The rate at which a plasticizer biodegrades influences its potential for accumulation and long-term environmental impact nih.gov.

Studies indicate that DINA can be considered readily biodegradable under most aquatic and terrestrial conditions epa.gov. However, the rate of biodegradation can be influenced by factors such as the specific isomeric composition of DINA and environmental conditions epa.gov. Comparing DINA's biodegradation to other adipate esters, such as dioctyl adipate (DOA), suggests that DOA may be characterized by a shorter biodegradation period researchgate.netmdpi.com. Phthalate plasticizers, in contrast, have often been recognized for potentially longer biodegradation periods and the formation of persistent toxic metabolites researchgate.netmdpi.com.

Research into enhancing the biodegradation of PVC materials has shown that certain additives, including this compound and dibutoxyethyl adipate, can significantly enhance this process researchgate.net.

Migration Propensity Across Different Plasticizer Classes

The propensity of a plasticizer to migrate from the polymer matrix into contacting media is a critical factor determining exposure and potential environmental release. Migration rates are influenced by the plasticizer's molecular structure, its compatibility with the polymer, and the nature of the contacting material sci-hub.se.

DINA is used in various applications, including PVC products, films, lubricants, and greases cpsc.gov. Its migration from these materials can lead to exposure, for example, through the ingestion of food that has been in contact with DINA-containing packaging cpsc.gov. Studies have observed that DINA tends to migrate more readily into foods cooked with oil compared to raw foods cpsc.gov.

Comparing DINA's migration to other plasticizers, its higher molecular mass compared to di(2-ethylhexyl) adipate (DEHA) is associated with a reduction in volatility, which can influence migration behavior sci-hub.se. Polymeric plasticizers, typically polyesters with higher molecular weights, are known for their low volatility and high resistance to migration, offering greater permanence compared to monomeric plasticizers like DINA and phthalates sci-hub.sekinampark.com. Trimellitate esters also offer advantages in terms of greater permanence due to reduced volatility and lower migration rates into other materials kinampark.com.

The length of the alkyl chain in plasticizers significantly influences migration resistance; longer alkyl chains generally demonstrate greater resistance to migration researchgate.net.

Mechanistic Biological Pathway Comparisons

Understanding the biological pathways involved in the metabolism and interaction of plasticizers is crucial for evaluating their potential effects. This includes examining how these compounds are transformed within biological systems and their interactions at the cellular and molecular levels.

Comparative Biotransformation Processes

Biotransformation, or metabolism, is the process by which chemical compounds are altered within a living organism. For plasticizers, this typically involves enzymatic reactions that convert the parent compound into metabolites that can be more readily excreted.

In humans, DINA is metabolized into several primary urinary metabolites, including mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA) nih.govbenchchem.comnih.gov. These biotransformation processes are facilitated by enzymes such as esterases and oxidases benchchem.com. Hydrolysis of DINA cleaves the ester bonds, yielding adipic acid and isononyl alcohol benchchem.com. Oxidative degradation can also occur, forming carboxylic acids, ketones, and aldehydes benchchem.com. In humans, mono(oxo-isononyl) adipate (oxo-MINA) is formed via cytochrome P450 enzymes benchchem.com. Adipic acid is assumed to be an ultimate breakdown product of DINA, analogous to the metabolism of other adipates like DEHA and di-n-butyl adipate (DnBA) nih.gov.

Comparing the biotransformation of DINA to other adipates, studies have shown that for DEHA, oxidized monoester metabolites are also excreted in urine, albeit at a higher percentage of the oral dose compared to DINA nih.gov. Similarly, oxidized metabolites of DnBA are also excreted in urine nih.gov. The urinary excretion fractions of these oxidized monoester metabolites appear to decrease with increasing alkyl chain lengths among adipate plasticizers nih.gov.

Differential Cellular and Molecular Interactions

Plasticizers exert their effects by interacting with polymer chains, reducing intermolecular forces and increasing flexibility kinampark.combenchchem.com. At a biological level, plasticizers and their metabolites can interact with cellular components and molecular pathways.

Some plasticizers, such as diisononyl phthalate (DINP), have been hypothesized to interact with cellular receptors like peroxisome proliferator-activated receptor-alpha (PPAR-α), which is involved in lipid metabolism cpsc.gov. However, studies have generally not supported the widespread involvement of these receptors for DINP's non-cancer toxicities cpsc.govepa.gov. The molecular events preceding cellular changes due to DINP exposure remain under investigation epa.gov.

Regulatory Science and Assessment Frameworks

Scientific Basis for Chemical Assessment Frameworks

Chemical assessment frameworks are built upon a scientific foundation to evaluate the potential risks posed by chemicals. These frameworks utilize systematized knowledge compiled by regulatory agencies globally, focusing on protecting human health and the environment apvma.gov.au.

Hazard Identification Methodologies in Regulatory Science

Hazard identification is a critical step in chemical assessment frameworks, aiming to identify the intrinsic properties of a substance that could cause adverse effects. Regulatory science employs various methodologies for hazard identification. Traditionally, this has heavily relied on animal-based testing to develop dose-response curves unimelb.edu.au. However, there is an increasing shift towards the use of New Approach Methodologies (NAMs), which include in silico (computational), in chemico, in vitro (cell-based), and ex vivo approaches frontiersin.orgnih.gov. NAMs aim to provide information on chemical hazard and risk assessment, potentially reducing the reliance on animal testing and offering more efficient and relevant data frontiersin.orgnih.gov. The outcome of a hazard assessment process should aim to provide an adequate hazard profile, including the type and category of hazard nih.gov.

Environmental Fate and Ecological Assessment Parameters

Assessing the environmental fate and potential ecological impact of chemicals is another key component of regulatory frameworks. This involves evaluating how a substance behaves in the environment, including its degradation, persistence, and potential for bioaccumulation umweltprobenbank.de. Parameters assessed in ecological evaluations can include a chemical's solubility in water, volatility, and potential for leaching umweltprobenbank.deservice.gov.uk. For instance, substances with very poor water solubility and low volatility, like some plasticizers, may persist in the environment and bind strongly to particles umweltprobenbank.deservice.gov.uk. Modern analytical techniques, such as high-resolution mass spectrometry, are improving the ability to detect and characterize contaminant transformation in the environment, which is crucial for assessing environmental persistence acs.org. Benchmarking techniques, comparing the behavior of a test chemical to benchmark chemicals, are also being applied to explore read-across possibilities for biodegradation rates across different environments acs.org.

Evolution of Regulatory Context for Plasticizers

The regulatory landscape for plasticizers has significantly evolved, largely driven by concerns over the potential health and environmental impacts of certain traditional plasticizers, particularly phthalates rti.orglne-gmed.complasticisers.org. This evolution has led to increased scrutiny and the promotion of alternative substances rti.orglne-gmed.commdpi.com.

Phthalate (B1215562) Restrictions and the Impetus for Alternatives

Ortho-phthalate esters have historically been the most widely used plasticizers plasticisers.orgwikipedia.org. However, scientific evidence suggesting potential health risks, including concerns about endocrine disruption and reproductive toxicity, has led to significant regulatory restrictions on several low molecular weight phthalates, such as DEHP, DBP, BBP, and DIBP rti.orgmdpi.comsatra.comrestrictionofhazardoussubstances.comumd.edusysvoskconsulting.comcompliancegate.com. Regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe and similar rules in other regions have restricted the use of these phthalates in various articles, including toys, childcare articles, and electrical and electronic equipment satra.comrestrictionofhazardoussubstances.comumd.edusysvoskconsulting.comcompliancegate.com. These restrictions have created a strong impetus for the development and adoption of alternative plasticizers with perceived lower toxicity profiles rti.orgmdpi.comsatra.comresearchgate.net. DINA, an adipate-based plasticizer, is among the alternatives that have seen increased use in response to these regulatory pressures satra.com.

Scientific Evaluation of Alternative Plasticizers

The shift towards alternative plasticizers necessitates their thorough scientific evaluation to avoid "regrettable substitution," where alternatives may later be found to pose similar or different risks rti.orgresearchgate.net. The evaluation of alternative plasticizers, including adipates like DINA, involves assessing their properties, performance, and potential human health and environmental impacts nih.govwikipedia.orgwikidata.org. Criteria for selecting phthalate replacements often include cost, expected exposure conditions, compatibility with polymers, and permanence wikipedia.orgspecialchem.com. Regulatory frameworks require the assessment of the functionality and safety of alternatives, particularly for vulnerable populations lne-gmed.com. This evaluation process utilizes methodologies similar to those for traditional chemicals, including hazard identification and environmental fate assessments, increasingly incorporating NAMs frontiersin.orgnih.gov.

Methodological Advancements in Regulatory Research

Regulatory research methodologies are continuously advancing to improve the efficiency and accuracy of chemical assessments rti.orgnih.govnih.govwikidata.org. A major focus of these advancements is the promotion and integration of New Approach Methodologies (NAMs) into regulatory decision-making processes frontiersin.orgnih.goveu-parc.eu. NAMs, such as in silico modeling, in vitro testing, and high-throughput screening, offer the potential to generate relevant information more quickly and with reduced reliance on animal testing frontiersin.orgnih.govnih.gov. Structured evaluation and weight-of-evidence approaches are also being emphasized to enhance transparency and reliability in assessing human relevance and integrating data from diverse sources eu-parc.eueuropa.eu. Furthermore, advancements in analytical chemistry are improving the ability to characterize chemical exposure, which is crucial for next-generation risk assessment acs.orgresearchgate.net. Despite the scientific progress, integrating these new methodologies into established regulatory frameworks can be a slow and complex process, requiring collaboration between researchers, regulatory agencies, and stakeholders frontiersin.orgnih.goveu-parc.eucefic-lri.org.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Diisononyl adipate (B1204190) (DINA)6427097
Diisononyl phthalate (DINP)590836
Diisodecyl phthalate (DIDP)33599
Di(2-ethylhexyl) phthalate (DEHP)8343, 7057919 nih.govebsco.com
Dibutyl phthalate (DBP)3026
Benzyl butyl phthalate (BBP)2316
Diisobutyl phthalate (DIBP)8081
Di(2-ethylhexyl) terephthalate (B1205515) (DEHT/DOTP)22932 wikipedia.org
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH)168284 restrictionofhazardoussubstances.com

Data Tables

While the provided text focuses on frameworks and methodologies rather than specific quantitative data on DINA's properties or effects (due to the scope limitations), the descriptions of assessment parameters and methodologies can be summarized in tables for clarity.

Table 1: Key Environmental Fate and Ecological Assessment Parameters

ParameterDescriptionRelevance to Assessment
DegradationHow a substance breaks down in the environment.Determines persistence and potential for long-term exposure.
PersistenceThe extent to which a substance remains in the environment without degrading.Higher persistence can lead to wider distribution and longer exposure times.
BioaccumulationThe accumulation of a substance in organisms over time.Indicates potential for increasing concentrations in the food chain.
Water SolubilityThe ability of a substance to dissolve in water.Influences distribution in aquatic environments and potential for leaching.
VolatilityThe tendency of a substance to vaporize.Affects distribution in air and potential for inhalation exposure.
Leaching PotentialThe likelihood of a substance to be transported through soil by water.Relevant for groundwater contamination and exposure via drinking water or soil contact.

Table 2: Hazard Identification Methodologies in Regulatory Science

Methodology TypeDescriptionApplication in Regulatory Science
Traditional Methods Primarily animal-based testing to identify adverse effects and establish dose-response relationships.Historically the dominant approach for toxicity assessment.
New Approach Methodologies (NAMs) In silico (computational), in chemico, in vitro (cell-based), and ex vivo methods.Increasingly used to provide efficient and potentially more relevant hazard information, reducing animal use.
In SilicoComputational methods, including quantitative structure-activity relationships (QSARs) and read-across.Predicting properties and hazards based on chemical structure and data from similar substances. frontiersin.org
In VitroTesting using cells or tissues outside a living organism.Assessing biological pathway disruptions and cellular responses. frontiersin.org
In ChemicoChemical reactions used to measure a substance's reactivity.Evaluating specific chemical properties relevant to hazard. frontiersin.org
Ex VivoTesting using tissues or cells taken from an organism and studied in a laboratory setting.Bridging the gap between in vitro and in vivo studies. frontiersin.org
Weight of Evidence Integrating data from multiple sources (traditional studies, NAMs, epidemiological data, etc.) to reach a conclusion.Providing a comprehensive and transparent basis for regulatory decisions. eu-parc.eueuropa.eu

These tables provide a structured overview of the concepts discussed within the article's scope, focusing on the frameworks and methodologies relevant to assessing chemicals like Diisononyl adipate in a regulatory context.

Human Biomonitoring Methodologies for Exposure Assessment (e.g., Metabolite Analysis)

Human biomonitoring (HBM) is considered a valuable tool for exposure assessment as it provides an integrated measure of exposure from all routes of uptake, including oral, inhalation, and dermal pathways. nih.govfrontiersin.orguni-wuppertal.deromj.org This approach involves the measurement of a chemical, its metabolites, or biochemical markers in biological samples such as urine or blood. frontiersin.orgromj.org

Research has focused on identifying specific urinary metabolites of DINA to serve as biomarkers of exposure. Based on the known human metabolism of structurally similar adipates and phthalates, mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA) have been postulated as specific DINA metabolites. nih.govresearchgate.net

A study involving a single oral dose of DINA (113 to 145 µg/kg body weight) to healthy volunteers investigated the urinary excretion of these three metabolites using a newly developed online-SPE-LC-MS/MS method with isotope dilution. nih.gov The limits of quantification (LOQs) for this method were between 0.3 and 0.6 µg/L. nih.gov

The study found that OH-MINA was the major metabolite among the three investigated, with consistent urinary excretion fractions (FUEs) ranging from 0.020% to 0.023% among the volunteers. nih.govresearchgate.net Oxo-MINA and cx-MIOA were excreted at lower shares, with mean FUEs of 0.003% and 0.009%, respectively. nih.govresearchgate.net Urinary concentrations of these metabolites peaked quickly between 1.4 and 2.3 hours post-dose. nih.govresearchgate.net Maximum concentrations observed were 23.1 µg/L for OH-MINA, 2.87 µg/L for oxo-MINA, and 9.83 µg/L for cx-MIOA. nih.govresearchgate.net

These results indicated that the FUEs and urinary concentrations for these specific metabolites were relatively low, suggesting that a larger portion of the DINA dose is likely excreted as non-specific metabolites, such as adipic acid. nih.govresearchgate.net

A pilot population study of German adults without known DINA exposure did not detect these three specific metabolites, indicating population exposures lower than 50 µg/kg body weight/day in this group. nih.govresearchgate.net The development of this new HBM method, combined with the determined FUEs, is considered useful for objective DINA exposure and risk assessment, particularly in populations with potentially higher DINA exposures. nih.govresearchgate.net

The following table summarizes the urinary excretion data for the specific DINA metabolites:

MetaboliteMean Urinary Excretion Fraction (FUE) (%)Peak Urinary Concentration (µg/L)Time to Peak Excretion (h)
OH-MINA0.02223.11.4 - 2.3
Oxo-MINA0.0032.871.4 - 2.3
cx-MIOA0.0099.831.4 - 2.3

(Data based on a single oral dose study in healthy volunteers nih.govresearchgate.net)

Comparison with other adipate esters, such as di(2-ethylhexyl) adipate (DEHA), shows that the sum FUE for the three oxidized DINA monoester metabolites (0.034%) is considerably lower than that observed for the corresponding oxidized monoester metabolites of DEHA (0.32%). nih.gov

Predictive Modeling in Regulatory Science (e.g., QSAR)

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) models, plays a role in regulatory science by allowing for the computational estimation of physicochemical, biological, or toxicological properties of chemical compounds based on their molecular structure. protoqsar.comlu.se QSAR models are based on the principle that a relationship exists between the structure of a compound and its activity or properties. protoqsar.com

These models can be used to predict environmental fate, exposure, and biological effects, particularly when experimental data is limited or missing. lu.seepa.gov Regulatory authorities, such as the European Chemicals Agency (ECHA), accept and promote the use of QSAR models, partly to reduce the need for animal testing. protoqsar.com Under regulations like REACH, QSARs are increasingly recognized as a tool for bridging data gaps and supporting weight of evidence assessments. researchgate.net They can be used to prioritize chemicals for further testing and to rapidly gather data for a large set of substances. lu.se

The development of a QSAR model involves characterizing molecules with known properties using numerical descriptors that represent structural characteristics. protoqsar.comlu.se This data is used to build a model, which is then validated using a separate test set. protoqsar.com Once validated, the model can be used to predict properties of new molecules. protoqsar.com

Predictive models also have the potential to aid in designing improved exposure assessment tools. cdc.gov Human exposure modeling, for instance, aims to estimate exposure by considering both human factors (such as activity patterns) and pollutant concentrations in various media. epa.gov These models can simulate the movement of individuals or groups through different locations and estimate contact with pollutants. epa.gov Predictive fate and exposure assessment models can provide information on the amount of a chemical workers might be exposed to, environmental release, relevant environmental pathways, and routes of human exposure. epa.gov While measured data is generally considered more accurate, models are valuable for providing estimates when data gaps exist and are often used in combination with monitoring data. epa.gov

Q & A

Q. How should researchers design safety protocols for handling DINA given limited toxicological data?

Methodological Answer:

  • Prioritize personal protective equipment (PPE) such as impervious gloves, safety glasses (EN166-compliant), and lab coats to minimize skin/eye contact .
  • Use inert absorbents (e.g., vermiculite) for spill containment and avoid draining into water systems .
  • Implement static charge control measures (e.g., grounding equipment) due to flammability risks from static accumulation .
  • Reference OSHA/NIOSH guidelines for unknown toxicity, including fume hoods for ventilation and medical consultation for exposure incidents .

Q. What analytical methods are validated for quantifying DINA in polymer matrices?

Methodological Answer:

  • Gas Chromatography (GC) : Use GB/T 24417-2009 for PVC films, optimizing column selection (e.g., DB-5MS) and detector sensitivity (FID or MS) .
  • LC-MS/MS : Apply SN/T 3150-2012 for trace detection in biological or environmental samples, with deuterated internal standards for accuracy .
  • Validate methods against industry standards (e.g., HG/T 4888-2016) to ensure reproducibility across labs .

Q. How can researchers address gaps in DINA’s physicochemical properties (e.g., solubility, vapor pressure)?

Methodological Answer:

  • Conduct in silico predictions using tools like EPI Suite for solubility (logPow) and biodegradation potential .
  • Perform experimental measurements:
  • Water solubility : OECD 105 shake-flask method with HPLC analysis .
  • Vapor pressure : Use a vapor pressure balance (ASTM E1782) under controlled temperatures .
    • Cross-reference with analogous compounds (e.g., DEHA) to infer missing data .

Advanced Research Questions

Q. What experimental models are suitable for assessing DINA’s chronic toxicity?

Methodological Answer:

  • In vivo studies : Use rodent models (e.g., Sprague-Dawley rats) with doses calibrated to NOAEL (1.0% in dogs ). Monitor liver/kidney histopathology, enzyme levels (ALT, AST), and reproductive endpoints .
  • In vitro assays : Apply HepG2 cells for hepatotoxicity screening or Sertoli cell cultures for endocrine disruption potential .
  • Include metabolite tracking (e.g., urinary monoester quantification via LC-MS/MS) to assess bioaccumulation .

Q. How does DINA’s environmental persistence compare to traditional phthalates?

Methodological Answer:

  • Biodegradation : Conduct OECD 301B tests to measure aerobic degradation rates in soil/water matrices .
  • Bioaccumulation : Calculate bioconcentration factors (BCF) using in vitro assays (e.g., OECD 305) or in silico models based on logPow (predicted ~8.3 for DINA) .
  • Compare degradation pathways with DEHP using QSAR models to identify structural vulnerabilities .

Q. What strategies validate DINA as a safer alternative to DEHP in flexible plastics?

Methodological Answer:

  • Performance testing : Evaluate plasticization efficiency via tensile strength (ASTM D638) and flexibility (DIN 53455) in PVC blends .
  • Leaching studies : Simulate real-world conditions (e.g., saliva for toys) using migration cells (EU 10/2011) and quantify leachates via GC-MS .
  • Comparative toxicology : Parallel dose-response studies with DEHP/DINP to establish relative risk thresholds .

Q. How can researchers detect and quantify DINA metabolites in human biomonitoring studies?

Methodological Answer:

  • Sample preparation : Use enzymatic hydrolysis (β-glucuronidase) on urine samples to release monoester metabolites .
  • Analytical workflow :
  • Solid-phase extraction (C18 columns) for cleanup.
  • LC-MS/MS with MRM mode for specificity (e.g., m/z transitions for monoisononyl adipate) .
    • Validate against spiked matrices and cohort studies to correlate exposure levels with health endpoints .

Data Contradictions & Mitigation

Q. How to resolve discrepancies in DINA’s regulatory classification (e.g., GHS vs. EPA)?

Methodological Answer:

  • Review regional datasets: EPA’s risk evaluation (2021) flags bioaccumulation concerns, while EU CLP lacks harmonized classification .
  • Conduct extended one-generation reproductive toxicity studies (OECD 443) to address data gaps highlighted by ECHA .
  • Advocate for standardized testing protocols through consortiums (e.g., OECD working groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.